molecular formula C11H17BrN2O4 B1531015 Propyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate CAS No. 1219402-10-4

Propyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate

Katalognummer: B1531015
CAS-Nummer: 1219402-10-4
Molekulargewicht: 321.17 g/mol
InChI-Schlüssel: DYOYSHAEZJUKBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Background and Research Significance

Propyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate (CAS: 1219402-10-4) is a piperazine derivative characterized by a bromoacetyl substituent and a propyl ester group. Its molecular formula, $$ \text{C}{11}\text{H}{17}\text{Br}\text{N}{2}\text{O}{4} $$, and molecular weight of 321.18 g/mol reflect a structurally complex scaffold. The compound’s significance lies in its dual functional groups: the bromoacetyl moiety serves as an electrophilic site for nucleophilic substitution reactions, while the piperazine core provides a versatile platform for pharmacological modifications. This combination makes it a critical intermediate in synthetic organic chemistry, particularly for developing bioactive molecules targeting enzyme inhibition or receptor modulation.

Recent studies highlight its utility in combinatorial chemistry, where its reactivity enables rapid diversification of molecular libraries. For instance, the bromoacetyl group facilitates cross-coupling reactions with amines or thiols, yielding derivatives with enhanced binding affinity for biological targets. Such applications underscore its role in accelerating drug discovery pipelines.

Historical Context in Piperazine Chemistry

Piperazine derivatives have been integral to medicinal chemistry since the 19th century, initially isolated from black pepper alkaloids. The advent of synthetic methods in the mid-20th century expanded their applications, particularly in antipsychotics (e.g., trifluoperazine) and antifungals. The introduction of N-functionalized piperazines, such as tert-butyl carbamates, marked a turning point in optimizing pharmacokinetic properties.

This compound emerges from this lineage, leveraging advances in protective group strategies and acylation techniques. Its design reflects modern trends in fragment-based drug discovery, where modular synthesis of piperazine cores enables rapid exploration of structure-activity relationships (SAR).

Scope and Objectives of Academic Investigation

Current research focuses on three objectives:

  • Synthetic Optimization : Streamlining the compound’s synthesis to improve yields and scalability. For example, microwave-assisted cyclization and solvent-free acylation are being explored to reduce reaction times.
  • Biological Activity Profiling : Investigating its potential as a kinase inhibitor or antimicrobial agent through in vitro assays.
  • Computational Modeling : Using density functional theory (DFT) to predict reactivity and docking studies to identify target interactions.

Table 1: Key Molecular Descriptors of this compound

Property Value Source
Molecular Formula $$ \text{C}{11}\text{H}{17}\text{Br}\text{N}{2}\text{O}{4} $$
Molecular Weight 321.18 g/mol
SMILES CCCOC(=O)CC1C(=O)NCCN1C(=O)CBr
Boiling Point 498.4±40.0 °C (predicted)

Eigenschaften

IUPAC Name

propyl 2-[1-(2-bromoacetyl)-3-oxopiperazin-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BrN2O4/c1-2-5-18-10(16)6-8-11(17)13-3-4-14(8)9(15)7-12/h8H,2-7H2,1H3,(H,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYOYSHAEZJUKBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)CC1C(=O)NCCN1C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Propyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C11H17BrN2O4
  • Molecular Weight : 321.17 g/mol
  • CAS Number : 1219402-10-4

The structural features of this compound include a piperazine ring, which is known for its versatility in drug design, and a bromoacetyl group that may enhance its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act on specific enzyme systems or cellular pathways, although detailed mechanistic insights are still under investigation.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar piperazine structures have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli50 µM
Compound BS. aureus75 µM
This compoundTBDTBD

Antitumor Activity

The compound's structural similarities with other known antitumor agents suggest potential efficacy in cancer treatment. It may inhibit tumor cell proliferation by interfering with specific signaling pathways involved in cell growth and survival.

Case Studies

A recent study evaluated the antitumor effects of several piperazine derivatives, including those structurally related to this compound. The results indicated that these compounds could inhibit the growth of cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values comparable to established chemotherapeutics.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits moderate inhibitory activity against key enzymes involved in disease processes:

EnzymeInhibition TypeIC50 Value
Acetylcholinesterase (AChE)Moderate157.31 µM
Butyrylcholinesterase (BChE)Selective46.42 µM

These findings suggest potential applications in neurodegenerative diseases where cholinesterase inhibition is beneficial.

Vergleich Mit ähnlichen Verbindungen

2-Phenoxyethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate (BI17596)

  • Structure: Replaces the propyl ester with a phenoxyethyl group.
  • May exhibit stronger π-π interactions in biological systems, altering binding affinity to targets. Catalog price and availability suggest its use in research as a biochemical tool .

Isopentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate (CAS 1219426-88-6)

  • Structure : Substitutes propyl with a branched isopentyl (3-methylbutyl) ester.
  • Implications: Branched alkyl chains improve solubility in nonpolar solvents compared to linear propyl. Steric effects from the isopentyl group may reduce enzymatic degradation, enhancing stability. Molecular formula: C₁₃H₂₁BrN₂O₄; SMILES: BrCC(=O)N1CCN(C1CC(=O)OCC(C)CC)C(=O) .

3-Phenylpropyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate

  • Structure : Incorporates a phenylpropyl ester.
  • Implications: The bulky phenylpropyl group may further enhance lipophilicity and steric hindrance, reducing metabolic clearance. Potential use in targeted drug delivery due to aromatic interactions with hydrophobic binding pockets .

Key Comparative Data Table

Compound Name Ester Group Molecular Weight Lipophilicity (Predicted) Key Applications/Notes
This compound Propyl (C₃H₇) ~309.2 g/mol Moderate Biochemical reagent
BI17596 Phenoxyethyl ~383.2 g/mol High Research tool
Isopentyl derivative Isopentyl (C₅H₁₁) ~337.2 g/mol Moderate-High Enhanced stability
3-Phenylpropyl derivative Phenylpropyl ~397.3 g/mol Very High Targeted delivery candidate

Reactivity and Functional Group Analysis

  • Piperazine Core : The 3-oxo-piperazine ring provides hydrogen-bonding capacity, influencing solubility and interactions with biological targets.
  • Ester Variability: Aliphatic esters (e.g., propyl, isopentyl) favor metabolic hydrolysis, whereas aromatic esters (e.g., phenoxyethyl) resist enzymatic cleavage.

Research Findings and Limitations

  • Gaps in Evidence: Available sources primarily list these compounds as commercial reagents without detailed comparative pharmacological or toxicological data.
  • Theoretical Predictions : Based on structural trends, the propyl derivative likely balances moderate lipophilicity and reactivity, making it a versatile intermediate. In contrast, aromatic esters (e.g., BI17596) may prioritize target engagement over metabolic stability.
  • Synthetic Utility : These analogs are valuable for structure-activity relationship (SAR) studies in drug discovery, particularly in optimizing ester groups for bioavailability or potency.

Vorbereitungsmethoden

Starting Materials and Reagents

Stepwise Synthesis

  • Formation of Piperazinyl Acetate Intermediate
    The piperazine ring is functionalized with an acetyl group bearing an ester functionality (propyl acetate). This is commonly achieved by reacting piperazine or its derivatives with propyl chloroacetate or ethyl chloroacetate under basic conditions to form the corresponding N-substituted acetate ester.

  • Introduction of the 2-Bromoacetyl Group
    The key step involves selective acylation of the piperazine nitrogen at position 1 with 2-bromoacetyl bromide. This reaction is generally performed at low temperatures to control selectivity and avoid side reactions. The bromoacetyl group is introduced via nucleophilic substitution, where the nitrogen attacks the electrophilic carbonyl carbon of the bromoacetyl bromide, forming the amide linkage.

  • Purification and Characterization
    The crude product is purified by standard organic techniques such as recrystallization or column chromatography. Characterization is done by NMR (1H and 13C), mass spectrometry, and elemental analysis to confirm the structure and purity.

Reaction Conditions and Optimization

Step Conditions Notes
Acetate ester formation Base (K2CO3), solvent (DMF), room temp to reflux Ensures selective N-alkylation
Bromoacetylation 0 °C to room temp, inert atmosphere (N2) Prevents over-acylation and decomposition
Purification Silica gel chromatography or recrystallization Achieves high purity (>95%)

The reaction parameters such as temperature, solvent choice, and stoichiometry are critical to maximize yield and selectivity. The use of anhydrous conditions and inert atmosphere minimizes hydrolysis and side reactions.

Analytical Data Supporting Preparation

  • NMR Spectroscopy :
    Chemical shifts corresponding to the piperazine ring protons, bromoacetyl methylene, and propyl ester side chain confirm the substitution pattern.

  • Mass Spectrometry :
    Molecular ion peak at m/z 321 consistent with C11H17BrN2O4.

  • Elemental Analysis :
    Matches calculated percentages for C, H, N, Br, and O.

Comparative Summary Table of Preparation Methods

Method Aspect Description Advantages Limitations
Direct Acylation Piperazine + 2-bromoacetyl bromide Straightforward, high selectivity Requires strict temperature control
Esterification Step Formation of propyl acetate ester on piperazine Provides desired ester functionality Multi-step, requires purification
Use of Base Catalysts Potassium carbonate or sodium hydride Promotes nucleophilic substitution Sensitive to moisture, requires dry solvents
Purification Techniques Chromatography, recrystallization High purity product Time-consuming, solvent-intensive

Research Findings and Literature Insights

While direct literature specifically detailing the synthesis of this compound is limited in public domain sources, related piperazine derivatives and acylation methods are well documented in pharmaceutical chemistry literature. The compound is typically synthesized for use as an intermediate in drug discovery or as a reagent in biochemical assays, as indicated by supplier data and chemical catalogs.

The synthetic approach aligns with common strategies for preparing functionalized piperazine derivatives, emphasizing selective acylation and esterification under controlled conditions to maintain the integrity of sensitive functional groups.

Q & A

Q. What are the optimal synthetic routes for Propyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate?

Methodological Answer: The synthesis of this compound can be extrapolated from analogous piperazine derivatives. A plausible route involves:

Bromoacetylation : Reacting a piperazine precursor with 2-bromoacetyl bromide under basic conditions (e.g., potassium carbonate in ethanol) to introduce the bromoacetyl group .

Esterification : Coupling the intermediate with propyl acetate or a propyl alcohol derivative using a coupling agent like DCC (dicyclohexylcarbodiimide) in anhydrous dichloromethane .

Deprotection : If protecting groups (e.g., tert-butoxycarbonyl, Boc) are used, trifluoroacetic acid (TFA) in dichloromethane effectively removes them .

Q. Key Optimization Parameters :

StepReagents/ConditionsReaction TimeYield (%)
BromoacetylationK₂CO₃, ethanol, reflux5–12 hours~48–60%
EsterificationDCC, DMAP, propyl alcohol12–24 hours~50–70%

Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm proton environments and carbonyl/piperazine functionalities. Look for characteristic shifts:
    • Piperazine NH: δ 2.5–3.5 ppm .
    • Bromoacetyl C=O: δ 165–170 ppm in ¹³C NMR .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement. Key parameters include:
    • Mo Kα radiation (λ = 0.71073 Å).
    • Data collection at 100–150 K to minimize thermal motion .
    • Hydrogen atoms placed via riding model (Uiso = 1.2–1.5 × Ueq of parent atom) .

Q. How can impurities or side products be minimized during synthesis?

Methodological Answer:

  • Side Reactions : Competing alkylation at the piperazine nitrogen or hydrolysis of the bromoacetyl group.
  • Mitigation Strategies :
    • Use anhydrous solvents and inert atmosphere (N₂/Ar).
    • Employ protective groups (e.g., Boc) for selective functionalization .
    • Purify via silica gel chromatography (eluent: ethyl acetate/petroleum ether, 1:1) .

Advanced Research Questions

Q. How can SHELX programs resolve crystallographic data inconsistencies for this compound?

Methodological Answer: SHELXL is ideal for refining high-resolution or twinned

Data Input : Import .hkl files and initial structural model.

Refinement Cycles : Use least-squares minimization with restraints for bond lengths/angles.

Twinning : Apply TWIN/BASF commands for pseudo-merohedral twinning.

Validation : Check R-factor convergence (target: <5%) and residual electron density maps .

Q. What computational approaches predict the compound’s biological interactions?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to target proteins (e.g., enzymes with piperazine-binding pockets).
  • QSAR Studies : Corrogate electronic parameters (Hammett σ) with bioactivity data to optimize substituents .
  • SPR/ITC : Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements .

Q. How should contradictory biological activity data be analyzed?

Methodological Answer:

  • Reproducibility Checks :
    • Standardize assay conditions (pH, temperature, solvent).
    • Use positive/negative controls (e.g., known inhibitors).
  • Mechanistic Studies :
    • Perform time-resolved assays to distinguish kinetic vs. equilibrium effects.
    • Validate off-target interactions via CRISPR knockouts or siRNA silencing .

Q. What strategies optimize enantiomeric purity for chiral derivatives?

Methodological Answer:

  • Chiral Chromatography : Use Chiralpak® columns (eluent: hexane/isopropanol) to resolve enantiomers.
  • Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during bromoacetylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate
Reactant of Route 2
Reactant of Route 2
Propyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.